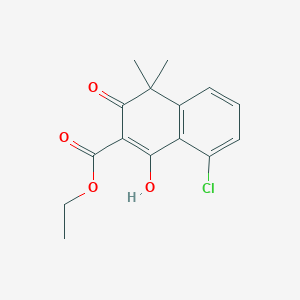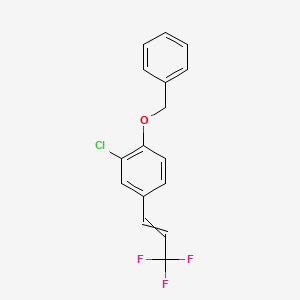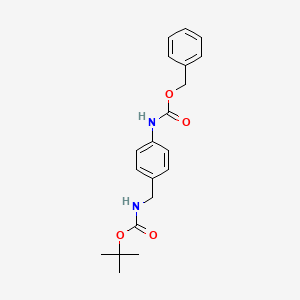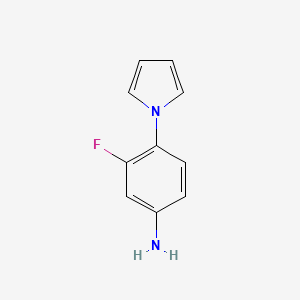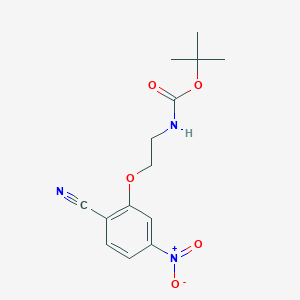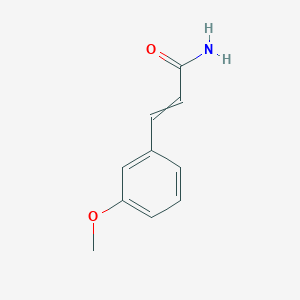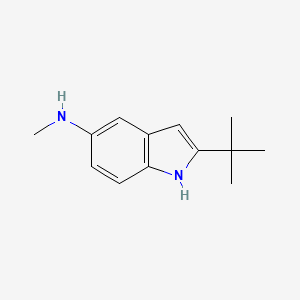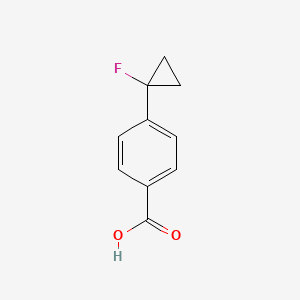![molecular formula C14H15ClN2O3 B8627528 ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B8627528.png)
ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-hydroxyphenyl group and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate typically involves the reaction of 5-chloro-2-hydroxybenzyl chloride with 5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid.
Reduction: Formation of ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-methanol.
Substitution: Formation of ethyl 1-[(5-amino-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate.
科学研究应用
Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial or anticancer activities.
相似化合物的比较
Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate: Lacks the chloro substituent, which may affect its biological activity.
Ethyl 1-[(5-chloro-2-methoxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate: Contains a methoxy group instead of a hydroxyl group, which may alter its reactivity and biological properties.
Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-1H-pyrazole-3-carboxylate: Lacks the methyl group on the pyrazole ring, which may influence its chemical and biological behavior.
The uniqueness of ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.
属性
分子式 |
C14H15ClN2O3 |
|---|---|
分子量 |
294.73 g/mol |
IUPAC 名称 |
ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-20-14(19)12-6-9(2)17(16-12)8-10-7-11(15)4-5-13(10)18/h4-7,18H,3,8H2,1-2H3 |
InChI 键 |
USSRPICQDQQPDW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


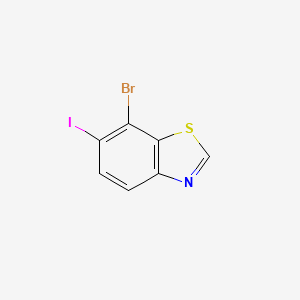
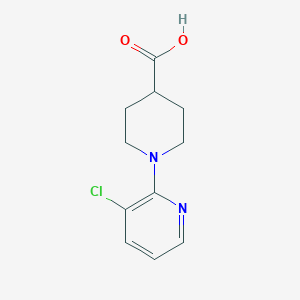
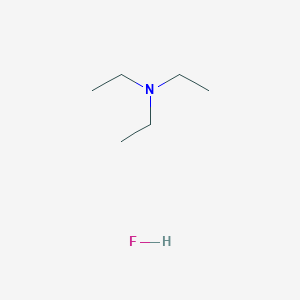
![N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B8627474.png)
![Acetic acid, [(1-acetyl-2-methylpropyl)thio]-, methyl ester](/img/structure/B8627482.png)
